
Lutetium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium;nickel is a bimetallic compound that consists of lutetium and nickel. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis and materials science. The combination of a lanthanide metal (lutetium) and a transition metal (nickel) offers intriguing possibilities for tuning electronic and catalytic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutetium;nickel complexes can be synthesized through various methods. One common approach involves the reaction of lutetium metalloligands with nickel precursors. For example, the reaction of lutetium metalloligands, such as Lu(iPr2PCH2NPh)3, with nickel(0) precursors like Ni(COD)2 (where COD is 1,5-cyclooctadiene) can yield this compound complexes . The reaction conditions typically involve low temperatures (−30 to −80 °C) to facilitate the formation of the desired complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of coordination chemistry and organometallic synthesis can be applied. Industrial production would likely involve the use of high-purity lutetium and nickel precursors, controlled reaction environments, and purification techniques to obtain the desired bimetallic complexes.
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium;nickel complexes undergo various types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where ligands coordinated to the lutetium or nickel centers can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation reactions, various ligands for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions involving this compound complexes can produce hydrogenated organic compounds, while ligand substitution reactions can yield new this compound complexes with different ligands .
Applications De Recherche Scientifique
Lutetium;nickel complexes have several scientific research applications, including:
Catalysis: These complexes are competent catalysts for hydrogenation reactions, such as the hydrogenation of styrene. The tunable electronic properties of the nickel center, influenced by the lutetium coordination environment, make these complexes effective catalysts.
Mécanisme D'action
The mechanism of action of lutetium;nickel complexes involves several key steps:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lutetium;nickel include other bimetallic complexes involving lanthanides and transition metals, such as:
Lutetium;platinum: Similar to this compound, lutetium;platinum complexes exhibit unique catalytic properties due to the interaction between the lanthanide and transition metal centers.
Lutetium;palladium: These complexes also show interesting catalytic and electronic properties, influenced by the coordination environment of the lutetium ion.
Uniqueness
This compound complexes are unique due to the specific electronic interactions between the nickel 3d orbitals and the lutetium 5d orbitals. This interaction can be tuned by altering the coordination environment of the lutetium ion, providing a high degree of control over the catalytic and electronic properties of the complex .
Propriétés
Numéro CAS |
12057-43-1 |
|---|---|
Formule moléculaire |
LuNi2 |
Poids moléculaire |
292.354 g/mol |
Nom IUPAC |
lutetium;nickel |
InChI |
InChI=1S/Lu.2Ni |
Clé InChI |
ZQNZTGUUGKVCLQ-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Lu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


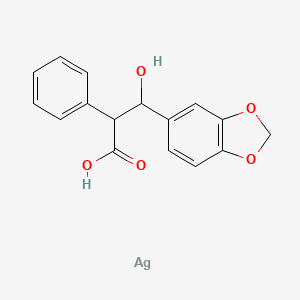

![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)
silane](/img/structure/B14721922.png)
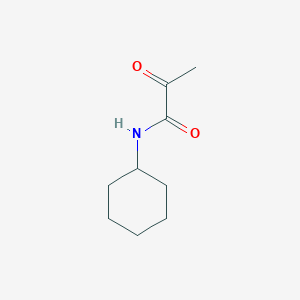
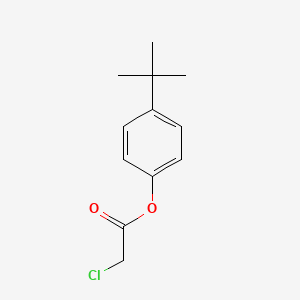
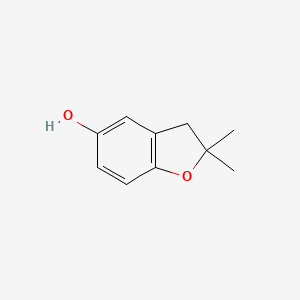
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)

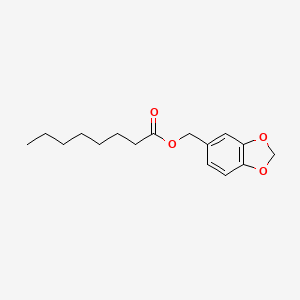
![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
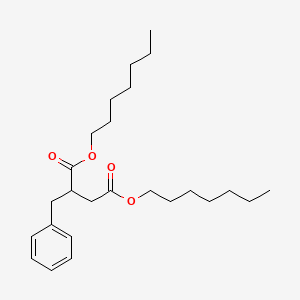
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)
